molecular formula C9H10N2O3 B13176941 5-Amino-3-(2-hydroxyethyl)-2,3-dihydro-1,3-benzoxazol-2-one

5-Amino-3-(2-hydroxyethyl)-2,3-dihydro-1,3-benzoxazol-2-one

Cat. No.: B13176941
M. Wt: 194.19 g/mol
InChI Key: HGOPRVNXZOIJOC-UHFFFAOYSA-N
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Description

5-Amino-3-(2-hydroxyethyl)-2,3-dihydro-1,3-benzoxazol-2-one is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-(2-hydroxyethyl)-2,3-dihydro-1,3-benzoxazol-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenol with ethylene carbonate in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, leading to the formation of the desired benzoxazolone derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as crystallization and chromatography can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-(2-hydroxyethyl)-2,3-dihydro-1,3-benzoxazol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The hydrogen atoms on the benzene ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents such as halogens, nitrating agents, or sulfonating agents under appropriate conditions.

Major Products Formed

    Oxidation: Formation of 5-Amino-3-(2-oxoethyl)-2,3-dihydro-1,3-benzoxazol-2-one.

    Reduction: Formation of 5-Amino-3-(2-aminoethyl)-2,3-dihydro-1,3-benzoxazol-2-one.

    Substitution: Formation of various substituted benzoxazolones depending on the reagents used.

Scientific Research Applications

5-Amino-3-(2-hydroxyethyl)-2,3-dihydro-1,3-benzoxazol-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-Amino-3-(2-hydroxyethyl)-2,3-dihydro-1,3-benzoxazol-2-one involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may modulate receptor activity by binding to receptor sites and altering their conformation and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-3-(2-hydroxyethyl)-2,3-dihydro-1,3-benzoxazole: Lacks the carbonyl group present in the benzoxazolone derivative.

    5-Amino-3-(2-hydroxyethyl)-2,3-dihydro-1,3-benzothiazol-2-one: Contains a sulfur atom instead of an oxygen atom in the ring structure.

    5-Amino-3-(2-hydroxyethyl)-2,3-dihydro-1,3-benzimidazol-2-one: Contains a nitrogen atom instead of an oxygen atom in the ring structure.

Uniqueness

5-Amino-3-(2-hydroxyethyl)-2,3-dihydro-1,3-benzoxazol-2-one is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C9H10N2O3

Molecular Weight

194.19 g/mol

IUPAC Name

5-amino-3-(2-hydroxyethyl)-1,3-benzoxazol-2-one

InChI

InChI=1S/C9H10N2O3/c10-6-1-2-8-7(5-6)11(3-4-12)9(13)14-8/h1-2,5,12H,3-4,10H2

InChI Key

HGOPRVNXZOIJOC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1N)N(C(=O)O2)CCO

Origin of Product

United States

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